3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile
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Description
Synthesis Analysis
Azetidines, such as the one in this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines can be achieved through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular formula of 3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile is C_15H_13N_5O. The exact structure would require more specific information or analysis tools.Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications
Building Blocks for Polyamines
Azetidines can serve as building blocks for polyamines through anionic and cationic ring-opening polymerization . This process can be controlled to produce polymers with various structures .
Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of azetidines can be used in antibacterial and antimicrobial coatings . This makes azetidines valuable in the development of healthcare products .
CO2 Adsorption
Azetidine-based polymers have been found to be effective in CO2 adsorption . This could be particularly useful in industries where there is a need to control and reduce CO2 emissions .
Chelation and Materials Templating
Azetidines can be used in chelation, a process that involves the formation of multiple bonds between a metal ion and a single ligand . They can also be used in materials templating .
Non-viral Gene Transfection
Azetidines have applications in non-viral gene transfection . This is a method of introducing foreign DNA into cells without using viral vectors .
Synthesis of Functionalized Azetidines
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
properties
IUPAC Name |
3-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-8-11-3-1-4-12(7-11)14(21)20-9-13(10-20)19-15-17-5-2-6-18-15/h1-7,13H,9-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJAFRKVVZOFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile |
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